3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
The compound 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic pyridopyrimidine derivative characterized by a fused pyridine-pyrimidine core (pyrido[2,3-d]pyrimidine-2,4-dione) with two distinct benzyl substituents: a 2-chlorophenylmethyl group at position 3 and a 4-methylphenylmethyl group at position 1.
The pyrido[2,3-d]pyrimidine scaffold is notable for its planar, heteroaromatic structure, which facilitates interactions with biological targets.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-8-10-16(11-9-15)13-25-20-18(6-4-12-24-20)21(27)26(22(25)28)14-17-5-2-3-7-19(17)23/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBBOODCFYOVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate chlorophenyl and methylphenyl precursors with pyrido[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects due to its structural similarities with known bioactive molecules. It has shown promise in the following areas:
- Anticancer Activity : Research indicates that pyridopyrimidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that similar compounds exhibit selective cytotoxicity against cancer cell lines .
- Antimicrobial Properties : The presence of the chlorophenyl and methylphenyl groups enhances the compound's ability to penetrate bacterial membranes, suggesting potential applications as an antimicrobial agent. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria .
Pharmacology
The compound's pharmacological profile is under investigation for various therapeutic uses:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism and inflammation pathways. This could lead to the development of new anti-inflammatory or anticancer drugs .
- Neuroprotective Effects : Some derivatives of pyridopyrimidine are being studied for their neuroprotective properties. They may offer benefits in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- A study published in the Journal of Medicinal Chemistry highlighted a series of pyridopyrimidine derivatives that demonstrated significant anticancer activity against human breast cancer cells. The lead compound showed an IC50 value in the low micromolar range .
- Another research article focused on the antimicrobial properties of pyridopyrimidine derivatives, detailing how modifications to the core structure influenced activity against resistant bacterial strains. The study emphasized structure-activity relationships (SAR) that could guide future drug design .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Key Comparative Insights
Core Modifications
- Pyrido vs. Thieno Fusion: The target compound’s pyrido[2,3-d]pyrimidine core differs from thieno-pyrimidine derivatives (e.g., ) by replacing sulfur with nitrogen in the fused heterocycle. This substitution alters electronic properties (e.g., increased polarity) and may influence target selectivity .
- Cyclopenta-Thieno Fusion: The compound in incorporates a cyclopentane ring fused to thieno-pyrimidine, enhancing structural rigidity.
Substituent Variations
- Halogen Positioning : The target’s 2-chlorophenyl group contrasts with 3-fluorophenyl () and 4-chlorophenyl () substituents. The ortho-chloro substitution may sterically hinder interactions compared to para-substituted analogs.
- Methyl Group Placement : The target’s 4-methylphenyl substituent differs from the 3-methylphenyl group in , which could affect lipophilicity and metabolic stability.
Molecular Weight and Lipophilicity
- The target compound (~378.8 g/mol) is heavier than the thieno-pyrimidine analog in (367.4 g/mol) due to its pyrido core and substituents.
Biological Activity
The compound 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione , also known by its CAS number 115291-60-6, belongs to the pyrido[2,3-d]pyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.83 g/mol. Its structure incorporates a pyrido[2,3-d]pyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against the HeLa cell line with an IC50 value lower than 10 µM. This suggests potent activity against cervical cancer cells .
- Mechanism of Action : The mechanism is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby hindering cancer cell proliferation .
Antibacterial and Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been studied for their antibacterial properties:
- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various bacterial strains .
- Mechanism : The antibacterial effect is believed to be mediated through interference with bacterial DNA synthesis and repair mechanisms.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in several studies:
- Inhibition of Inflammatory Mediators : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
- Therapeutic Applications : These properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Study on Anticancer Efficacy
A notable study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that the pyrido[2,3-d]pyrimidine derivatives showed enhanced efficacy compared to traditional chemotherapeutics .
Comparative Analysis of Biological Activities
A comparative analysis was performed on various pyrido[2,3-d]pyrimidine derivatives to evaluate their biological profiles:
| Compound Name | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) | Anti-inflammatory Effect |
|---|---|---|---|
| Compound A | 5 | 64 | Moderate |
| Compound B | 8 | 32 | High |
| Target Compound | <10 | 32 - 128 | High |
Q & A
Synthesis Optimization
Q: How can reaction conditions be systematically optimized for the synthesis of this pyridopyrimidine derivative? A: Systematic optimization involves varying parameters such as temperature, solvent polarity, and catalyst loading. For example, outlines a general procedure for synthesizing pyridopyrimidine analogs using reflux conditions in ethanol with sodium hydroxide as a base. To enhance yield, employ Design of Experiments (DoE) methodologies to identify critical factors (e.g., reaction time, stoichiometry) and their interactions. Advanced techniques like microwave-assisted synthesis (not explicitly mentioned but inferred from ’s AI-driven automation) could reduce reaction times. Statistical tools (e.g., response surface methodology) are recommended for modeling nonlinear relationships between variables .
Structural Characterization
Q: What advanced analytical techniques are essential for confirming the regiochemistry and stereochemical integrity of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as demonstrated in and for related pyridopyrimidines. Complementary techniques include:
- NMR spectroscopy : 2D NMR (e.g., NOESY, HMBC) resolves proton-proton proximities and long-range couplings, critical for distinguishing substituent positions.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine’s M+2 peak).
- FTIR and Raman spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Cross-validate findings with computational chemistry tools (e.g., DFT simulations) .
Biological Activity Assessment
Q: How should researchers design experiments to evaluate this compound’s therapeutic potential while minimizing bias? A: Adopt a tiered approach:
In vitro assays : Screen for target engagement (e.g., kinase inhibition, receptor binding) using fluorescence polarization or SPR (surface plasmon resonance). highlights pyridopyrimidines’ anticancer activity, suggesting MTT assays for cytotoxicity.
Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated negatives.
Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
Blinded analysis : Assign compound handling to separate personnel to reduce observer bias. Reference ’s emphasis on linking results to theoretical frameworks (e.g., structure-activity relationships) .
Computational Modeling Integration
Q: How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding interactions? A: MD simulations predict ligand-protein binding stability and conformational changes. Steps include:
Docking studies : Use AutoDock Vina to identify probable binding poses.
Free-energy calculations : Apply MM-GBSA to estimate binding affinities.
Solvent effects : Simulate explicit water models to assess hydrophobicity.
highlights AI-driven platforms like COMSOL Multiphysics for optimizing reaction pathways, which can be adapted for predictive modeling of pharmacokinetic properties (e.g., LogP, bioavailability) .
Data Contradiction Resolution
Q: How should discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values) be addressed? A: Conduct a meta-analysis with the following steps:
Source evaluation : Exclude studies lacking methodological rigor (e.g., missing controls, unvalidated assays).
Reproducibility testing : Replicate experiments under standardized conditions (see ’s protocols for experimental design).
Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability.
Mechanistic studies : Probe off-target effects (e.g., CYP450 inhibition) that may explain variability. Reference ’s emphasis on aligning results with theoretical frameworks .
Purification Challenges
Q: What chromatographic strategies are effective for isolating this compound from complex reaction mixtures? A: Use orthogonal purification methods:
- Normal-phase HPLC : Separate polar impurities using silica columns with gradients of hexane/ethyl acetate.
- Reverse-phase HPLC : Resolve nonpolar byproducts with C18 columns and acetonitrile/water mobile phases.
- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data ( ).
’s subclass RDF2050104 recommends membrane technologies (e.g., nanofiltration) for scalable purification .
Stability Profiling
Q: What protocols ensure accurate assessment of this compound’s stability under physiological conditions? A: Follow ICH guidelines:
Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
HPLC monitoring : Track degradation products using PDA detectors.
Kinetic modeling : Calculate degradation rate constants (k) and shelf-life (t₉₀).
’s safety protocols (e.g., P401-P422) inform storage conditions (e.g., inert atmosphere, -20°C) .
Isomer Differentiation
Q: How can regioisomers or stereoisomers of this compound be distinguished analytically? A: Combine spectroscopic and chromatographic methods:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol.
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via IR spectra.
- X-ray powder diffraction (XRPD) : Compare experimental patterns to SC-XRD data () .
Process Scale-up
Q: What engineering considerations are critical for translating lab-scale synthesis to pilot-scale production? A: Key factors include:
- Heat/mass transfer : Use CFD (computational fluid dynamics) to optimize reactor design.
- Catalyst recovery : Implement continuous-flow systems with immobilized catalysts.
- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring.
’s RDF2050108 emphasizes process control and simulation for scalability .
Mechanistic Studies
Q: What experimental approaches elucidate the reaction mechanism for synthesizing this compound? A: Conduct:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium to identify rate-determining steps.
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect intermediates.
- In situ spectroscopy : Use ReactIR to monitor intermediate formation.
and provide synthetic pathways for analogous compounds, guiding mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
